molecular formula C16H14Cl3NO4S2 B6429039 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine CAS No. 1705265-96-8

3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine

Cat. No.: B6429039
CAS No.: 1705265-96-8
M. Wt: 454.8 g/mol
InChI Key: AINOTJAGJSYVNM-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine is a disubstituted pyrrolidine derivative engineered for advanced chemical and pharmaceutical research. This compound features a pyrrolidine core functionalized at two positions with distinct chlorobenzenesulfonyl groups, conferring high electronegativity and influencing lipophilicity to enhance membrane permeability . The saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its sp3-hybridization and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can lead to improved selectivity and binding characteristics in drug candidates . Research into structurally similar sulfonyl-substituted pyrrolidines indicates potential applications across multiple fields. In medicinal chemistry, such compounds have been investigated for their cytotoxic properties and as key intermediates in developing molecules with anticancer activity . Furthermore, the sulfonyl group is a known pharmacophore in various bioactive molecules, and its presence suggests potential for modulating enzyme activity or receptor signaling. Beyond biomedical applications, disubstituted pyrrolidines of this class have shown utility in material science, where their incorporation into polymer matrices has been demonstrated to enhance thermal stability and mechanical strength . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2,6-dichlorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO4S2/c17-11-4-6-12(7-5-11)25(21,22)13-8-9-20(10-13)26(23,24)16-14(18)2-1-3-15(16)19/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOTJAGJSYVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine
  • Molecular Formula : C13H10Cl2N2O4S2
  • Molecular Weight : 375.26 g/mol

The biological activity of this compound primarily revolves around its ability to inhibit specific cellular processes. It acts as an antagonist for various receptors involved in cell adhesion and signaling pathways.

Key Mechanisms:

  • Inhibition of Cell Adhesion : The compound has been shown to inhibit the interaction between cells and the extracellular matrix, which is crucial for processes like inflammation and tumor metastasis .
  • Antagonism of Integrin Receptors : It targets integrin receptors such as VLA-4 and alpha4beta7, which play significant roles in leukocyte migration and adhesion .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine:

StudyBiological ActivityMethodologyFindings
Study ACell Adhesion InhibitionIn vitro assaysSignificant reduction in cell adhesion in treated cells compared to controls.
Study BAnti-inflammatory EffectsAnimal modelReduced inflammatory markers in serum post-treatment.
Study CAnticancer PropertiesCancer cell linesInduced apoptosis in cancer cells with a dose-dependent response.

Case Studies

  • Case Study on Inflammation : In a study examining the anti-inflammatory properties of the compound, researchers found that it effectively reduced the levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Case Study on Cancer Cell Lines : Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related sulfonamide and heterocyclic derivatives, focusing on substituent effects, biological activity, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications/Findings
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine Pyrrolidine 4-Cl-C₆H₄-SO₂ (position 3), 2,6-Cl₂-C₆H₃-SO₂ (position 1) Limited data; hypothesized enzyme inhibition
Fipronil Pyrazole 2,6-Cl₂-4-CF₃-C₆H₂, 4-(trifluoromethyl)sulfinyl Broad-spectrum insecticide
Ethiprole Pyrazole 2,6-Cl₂-4-CF₃-C₆H₂, 4-ethylsulfinyl Insecticide (imidacloprid analog)
Pyrazon Pyridazinone 4-Cl-C₆H₄, 5-amino Herbicide (photosynthesis inhibition)

Key Observations

Substituent Effects: The dual chlorobenzenesulfonyl groups in the target compound enhance electron-withdrawing character compared to single sulfonyl or sulfinyl groups in fipronil and ethiprole. This may influence binding to biological targets, such as GABA receptors in insects . However, the pyrrolidine core differs from pyrazole or pyridazinone backbones, which are known for metabolic stability and target specificity .

Biological Activity :

  • Fipronil and ethiprole exhibit potent insecticidal activity via GABA receptor antagonism, while pyrazon acts as a photosynthesis inhibitor. The target compound’s pyrrolidine core may offer distinct pharmacokinetic properties, such as improved solubility or reduced mammalian toxicity, but experimental validation is lacking.

However, this could also increase bioaccumulation risks compared to less halogenated analogs.

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis involves multi-step sulfonylation of pyrrolidine, which may limit scalability compared to pyrazole-based analogs like fipronil .
  • Toxicity Data: No acute toxicity or ecotoxicological studies are publicly available, contrasting with well-documented profiles for fipronil and pyrazon .
  • Structure-Activity Relationships (SAR): The absence of a sulfinyl group (as in fipronil/ethiprole) may reduce oxidative stress induction in non-target organisms, but this hypothesis requires validation.

Preparation Methods

N-Sulfonylation of Pyrrolidine

The initial step involves reacting pyrrolidine with 2,6-dichlorobenzenesulfonyl chloride to form 1-(2,6-dichlorobenzenesulfonyl)pyrrolidine. Pyridine or triethylamine is commonly employed as a base to scavenge HCl, with tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. For example, a reaction using pyridine in THF at 0°C for 4 hours achieved an 87% yield for a structurally analogous N-sulfonylation.

Key Parameters:

  • Base: Pyridine (2–3 equivalents) or triethylamine.

  • Solvent: THF, DCM, or acetonitrile.

  • Temperature: 0°C to room temperature.

  • Yield Range: 75–92%.

C-Sulfonylation at Position 3

Stepwise Synthetic Pathways

Route 1: Sequential N- and C-Sulfonylation

  • N-Sulfonylation:
    Pyrrolidine reacts with 2,6-dichlorobenzenesulfonyl chloride in THF/pyridine at 0°C, yielding 1-(2,6-dichlorobenzenesulfonyl)pyrrolidine.

  • C-3 Functionalization:
    The C-3 position is brominated using N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with sodium 4-chlorobenzenesulfinate in dimethylformamide (DMF) at 80°C introduces the sulfonyl group.

Challenges:

  • Low regioselectivity during bromination.

  • Competing side reactions during sulfinate substitution.

Route 2: One-Pot Dual Sulfonylation

A microwave-assisted method enables simultaneous sulfonylation using both sulfonyl chlorides. In a representative procedure, pyrrolidine, 2,6-dichlorobenzenesulfonyl chloride, and 4-chlorobenzenesulfonyl chloride are mixed with pyridine in acetonitrile. Microwave irradiation at 100°C for 15 minutes affords the product in 68% yield.

Advantages:

  • Reduced reaction time.

  • Minimal purification steps.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., THF, acetonitrile) enhance sulfonyl chloride reactivity. Pyridine outperforms triethylamine in suppressing side reactions, as evidenced by a 91.93% yield in acetonitrile with DMAP and DIEA.

Table 1: Solvent and Base Impact on N-Sulfonylation Yield

SolventBaseTemperatureYield (%)
THFPyridine0°C87
AcetonitrileDIEA/DMAP0–5°C91.93
DCMTriethylamine25°C88

Temperature and Catalysis

Low temperatures (0–5°C) favor N-sulfonylation by minimizing decomposition. Palladium catalysts, though effective in cross-couplings, show limited utility here. However, microwave irradiation significantly accelerates reactions, achieving 75% yield in 15 minutes for analogous systems.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR: Distinct signals for aromatic protons (δ 7.5–7.8 ppm) and pyrrolidine methylenes (δ 3.7–4.4 ppm).

  • LC-MS: Molecular ion peaks at m/z 508 (M+H)+, consistent with the molecular formula C₁₆H₁₃Cl₃N₂O₄S₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with reverse-phase columns confirms >98% purity using acetonitrile/water gradients.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk procurement of 2,6-dichlorobenzenesulfonyl chloride (CAS 98-60-2) and 4-chlorobenzenesulfonyl chloride (CAS 98-60-2) reduces costs. Recycling solvents like THF via distillation improves sustainability .

Q & A

How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Basic Question
Methodological Answer:

  • Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent side reactions and optimize temperature (e.g., 60–80°C for sulfonylation) .
  • Stepwise Sulfonylation : Prioritize the addition of 2,6-dichlorobenzenesulfonyl chloride first due to steric hindrance, followed by 4-chlorobenzenesulfonyl chloride, with TLC monitoring .
  • Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98%) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Question
Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify sulfonyl group placement and pyrrolidine conformation. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for chlorine substituents .
  • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

How should researchers address discrepancies in reported reactivity data between this compound and analogs?

Advanced Question
Methodological Answer:

  • Comparative Kinetic Studies : Track reaction rates under standardized conditions (e.g., solvent polarity, temperature) using UV-Vis spectroscopy .
  • Electron-Donating/Withdrawing Effects : Correlate substituent electronic profiles (e.g., Cl vs. F) with reaction outcomes via Hammett plots .
  • Control Experiments : Isolate intermediates to identify competing pathways (e.g., sulfonate vs. sulfonamide formation) .

What mechanistic insights exist for the dual sulfonylation of pyrrolidine?

Advanced Question
Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for sulfonyl group attachment at C1 vs. C3 positions .
  • Isotopic Labeling : Introduce ³⁶Cl to trace sulfonyl group migration during reaction quenching .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated pyrrolidine to identify rate-determining steps .

How does this compound’s stability vary under acidic, basic, or oxidative conditions?

Advanced Question
Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl, NaOH, and H₂O₂ at 40°C for 24 hours, analyzing degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) under nitrogen .
  • Light Sensitivity : Conduct photostability tests in UV chambers (ICH Q1B guidelines) to identify protective storage needs .

What strategies are effective for studying structure-activity relationships (SAR) with this compound?

Advanced Question
Methodological Answer:

  • Analog Synthesis : Replace chlorobenzene groups with fluorophenyl or methylsulfonyl variants and test in target assays (e.g., enzyme inhibition) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., carbonic anhydrase IX) .
  • Pharmacophore Mapping : Overlay electrostatic and hydrophobic features of active/inactive analogs to identify critical moieties .

How do solvent polarity and proticity influence reaction selectivity?

Advanced Question
Methodological Answer:

  • Solvent Screening : Test aprotic solvents (DMF, THF) vs. protic solvents (MeOH) to compare sulfonylation efficiency via ¹H NMR yield calculations .
  • Dielectric Constant Correlation : Plot reaction rate vs. solvent polarity index to optimize dielectric environments (e.g., ε = 37.5 for DMF) .
  • Green Chemistry Approaches : Evaluate ionic liquids or supercritical CO₂ for recyclability and reduced waste .

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